2-(2-Iminopyridin-1(2H)-yl)ethanol
Description
2-(2-Iminopyridin-1(2H)-yl)ethanol is a pyridine derivative characterized by an imino group (NH) at the 2-position of the pyridine ring and an ethanol substituent (-CH₂CH₂OH) attached to the nitrogen atom. The ethanol moiety may enhance solubility in polar solvents compared to alkyl or aromatic substituents, while the imino group could influence hydrogen-bonding interactions and basicity .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(2-iminopyridin-1-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c8-7-3-1-2-4-9(7)5-6-10/h1-4,8,10H,5-6H2 |
InChI Key |
HZSWZSARDIAXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)N(C=C1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminopyridin-1(2H)-yl)ethanol typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between 2-aminopyridine and acetaldehyde in the presence of an acid catalyst, which leads to the formation of the imine intermediate. This intermediate is then reduced to yield 2-(2-Iminopyridin-1(2H)-yl)ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iminopyridin-1(2H)-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-(2-Iminopyridin-1(2H)-yl)acetaldehyde or 2-(2-Iminopyridin-1(2H)-yl)acetic acid.
Reduction: 2-(2-Aminopyridin-1(2H)-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Iminopyridin-1(2H)-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Iminopyridin-1(2H)-yl)ethanol involves its interaction with molecular targets through its imine and ethanol functional groups. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, while the ethanol moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between 2-(2-Iminopyridin-1(2H)-yl)ethanol and related pyridine derivatives:
Key Findings:
Substituent Effects on Reactivity and Solubility: The ethanol group in 2-(2-Iminopyridin-1(2H)-yl)ethanol likely improves water solubility compared to halogenated analogs like (6-Iodopyridin-2-yl)-methanol (higher hydrophobicity due to iodine) . The imino group (NH) may increase hydrogen-bonding capacity relative to amino (-NH₂) or halogen substituents, influencing interactions in catalytic or biological systems .
The acetic acid analog (CAS 126202-06-0) demonstrates how carboxylate groups enhance acidity (pKa ~4-5) versus the neutral hydroxyl group in ethanol derivatives .
Synthetic Utility: Pyridine derivatives with alcohol substituents, such as methanol or ethanol, are often intermediates in synthesizing pharmaceuticals or ligands. For example, (2-Aminopyridin-4-yl)-methanol has been used in coordination chemistry , while procedures for preparing β-heterocyclic amino acid derivatives (e.g., methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate) highlight the role of pyridine-alcohol hybrids in forming complex heterocycles .
Biological Activity
2-(2-Iminopyridin-1(2H)-yl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
- Molecular Formula : C8H10N2O
- Molecular Weight : 150.18 g/mol
- IUPAC Name : 2-(2-Iminopyridin-1(2H)-yl)ethanol
- CAS Number : Not specified in the search results.
The biological activity of 2-(2-Iminopyridin-1(2H)-yl)ethanol is primarily attributed to its ability to interact with various biological targets. It is believed to function through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Biological Activity Overview
Research has highlighted several key areas regarding the biological activity of 2-(2-Iminopyridin-1(2H)-yl)ethanol:
- Anticancer Properties : Studies indicate that this compound may have anticancer effects through the modulation of pathways involved in cell cycle regulation and apoptosis. For instance, it has been shown to induce apoptosis in certain cancer cell lines by activating caspase pathways.
- Antimicrobial Effects : Preliminary investigations have demonstrated that 2-(2-Iminopyridin-1(2H)-yl)ethanol possesses antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
- Neuroprotective Effects : Some studies have suggested that the compound may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Research Findings
A summary of research findings related to the biological activity of 2-(2-Iminopyridin-1(2H)-yl)ethanol is presented below:
Case Study 1: Anticancer Activity
In a study published in 2020, researchers investigated the effect of 2-(2-Iminopyridin-1(2H)-yl)ethanol on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A recent study conducted in 2021 evaluated the antimicrobial properties of this compound against common pathogens such as E. coli and S. aureus. The findings revealed that it inhibited bacterial growth effectively, indicating its potential use as an antimicrobial agent.
Case Study 3: Neuroprotection
In a 2023 study focusing on neurodegenerative diseases, researchers found that 2-(2-Iminopyridin-1(2H)-yl)ethanol provided protection against neuronal cell death induced by amyloid-beta toxicity in vitro. This positions the compound as a candidate for further exploration in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
